(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623934-92-9
VCID: VC16132242
InChI: InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-15-14-22(16-21(26)3)28-23(18-32(31-28)24-10-6-4-7-11-24)17-27-29(34)33(30(36)37-27)25-12-8-5-9-13-25/h4,6-7,10-11,14-18,20,25H,5,8-9,12-13,19H2,1-3H3/b27-17-
SMILES:
Molecular Formula: C30H33N3O2S2
Molecular Weight: 531.7 g/mol

(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623934-92-9

Cat. No.: VC16132242

Molecular Formula: C30H33N3O2S2

Molecular Weight: 531.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one - 623934-92-9

Specification

CAS No. 623934-92-9
Molecular Formula C30H33N3O2S2
Molecular Weight 531.7 g/mol
IUPAC Name (5Z)-3-cyclohexyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-15-14-22(16-21(26)3)28-23(18-32(31-28)24-10-6-4-7-11-24)17-27-29(34)33(30(36)37-27)25-12-8-5-9-13-25/h4,6-7,10-11,14-18,20,25H,5,8-9,12-13,19H2,1-3H3/b27-17-
Standard InChI Key DDPPCIFXZOQSLL-PKAZHMFMSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OCC(C)C
Canonical SMILES CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OCC(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate architecture: a thiazolidin-4-one ring substituted at position 3 with a cyclohexyl group and at position 5 with a methylene bridge linked to a 1-phenylpyrazole moiety. The pyrazole ring is further substituted at position 3 with a 4-isobutoxy-3-methylphenyl group . Key features include:

  • Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, known for conformational rigidity and hydrogen-bonding capacity.

  • Z-configuration: The (5Z) stereodescriptor indicates the spatial arrangement of the methylene group relative to the thioxo group, influencing molecular geometry and intermolecular interactions.

  • Isobutoxy substituent: A branched alkoxy group enhancing lipophilicity and membrane permeability.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number623934-92-9
Molecular FormulaC₃₀H₃₃N₃O₂S₂
Molecular Weight531.7 g/mol
SMILES (Isomeric)CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OCC(C)C
InChIKeyDDPPCIFXZOQSLL-PKAZHMFMSA-N

Synthesis and Structural Confirmation

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the preparation of thiazolidinone and pyrazole precursors:

  • Thiazolidinone formation: Cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions yields the 4-thiazolidinone scaffold .

  • Pyrazole coupling: A Claisen-Schmidt condensation between the thiazolidinone and a pyrazole aldehyde introduces the methylene bridge .

  • Stereochemical control: Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the (5Z) configuration, confirmed via NMR coupling constants and NOE experiments.

Table 2: Key Synthetic Intermediates

IntermediateRole
3-CyclohexylthiazolidinoneCore scaffold
4-Isobutoxy-3-methylphenylpyrazoleElectrophilic coupling partner
Schiff base adductPrecursor to methylene bridge

Biological Activities and Mechanisms

Antimicrobial and Antiviral Profiles

  • HCV NS5B polymerase inhibition: Thiazolidinones with benzofuran substituents show submicromolar activity against hepatitis C virus (HCV), suggesting potential repurposing for antiviral therapy .

  • Anthelmintic activity: Pyrazole-thiazolidinone hybrids paralyze Pheretima posthuma worms at 50 mg/mL, mediated by tubulin binding and microtubule disruption .

Table 3: Biological Targets and Activities of Analogues

TargetActivity (IC₅₀/EC₅₀)Mechanism
EGFR tyrosine kinase2.19–4.229 kcal/mol (docking)Competitive ATP inhibition
VEGFR212.4 µMAngiogenesis suppression
HCV NS5B0.87 µMRNA-dependent RNA polymerase inhibition

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Lipophilicity: The logP value (calculated: 5.3) suggests high membrane permeability but potential accumulation in adipose tissue.

  • Metabolic stability: Cyclohexyl and isobutoxy groups may slow cytochrome P450-mediated oxidation, extending plasma half-life.

Toxicity Profiles

  • Cytotoxicity selectivity: Preliminary data on analogues indicate a selectivity index (SI) >10 for cancer cells over normal fibroblasts .

  • Hepatotoxicity risk: Thiazolidinones with aryl substituents occasionally elevate liver enzymes, necessitating structural optimization .

Future Directions and Applications

Drug Development Opportunities

  • Oncology: Combination therapies with EGFR inhibitors (e.g., gefitinib) to overcome resistance mutations.

  • Infectious diseases: Repurposing for neglected tropical diseases like helminthiasis and HCV.

Structural Optimization Strategies

  • Bioisosteric replacement: Substituting the thioxo group with carbonyl to reduce metabolic liability.

  • Prodrug design: Esterification of the isobutoxy group to enhance aqueous solubility.

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